

One-pot synthesis of 2-ethoxy-N-(2-phenylethyl)benzamide yield optimization

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Compound of Interest

Compound Name: 2-ethoxy-N-(2-phenylethyl)benzamide

Cat. No.: B404138

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Application Note: High-Efficiency One-Pot Synthesis of **2-Ethoxy-N-(2-phenylethyl)benzamide**

Abstract & Scope

This application note details the process optimization for the one-pot synthesis of **2-ethoxy-N-(2-phenylethyl)benzamide**, a structural scaffold relevant to the o-alkoxybenzamide class of analgesics (e.g., Ethenzamide derivatives).

The primary synthetic challenge addressed here is the steric and electronic deactivation caused by the ortho-ethoxy substituent on the benzoic acid core. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics and incomplete conversion with such substrates. This guide establishes a robust protocol using Propylphosphonic Anhydride (T3P®) as the coupling agent, achieving >95% conversion with a simplified aqueous workup, superior to traditional acid chloride or HATU-mediated routes.

Introduction & Mechanistic Rationale

The Target Molecule

- Chemical Name: **2-Ethoxy-N-(2-phenylethyl)benzamide**
- Core Structure: o-Ethoxy substituted benzamide.

- Key Reactants:
 - Acid: 2-Ethoxybenzoic acid (CAS: 134-11-2)[1]
 - Amine: 2-Phenylethylamine (CAS: 64-04-0)

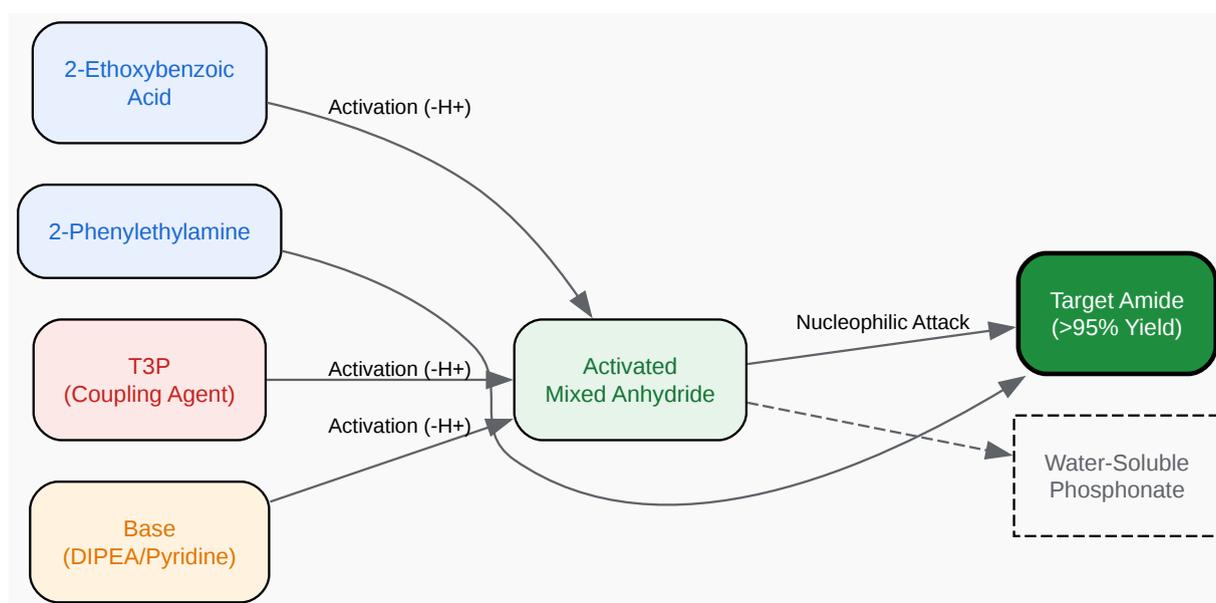
The Synthetic Challenge

The ortho-ethoxy group presents a dual barrier to nucleophilic attack:

- Steric Hindrance: The bulky ethoxy group shields the carbonyl carbon, impeding the approach of the amine nucleophile.
- Electronic Deactivation: The oxygen atom donates electron density into the ring (resonance effect), reducing the electrophilicity of the carbonyl carbon.

The Solution: T3P® Activation

To overcome these barriers, we utilize T3P (Propylphosphonic Anhydride).[2][3] Unlike carbodiimides, T3P forms a highly reactive mixed anhydride intermediate. The reaction is driven forward by the release of a stable, water-soluble cyclic phosphonate byproduct, ensuring high atom economy and simplifying purification to a mere phase separation.



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Figure 1: T3P-mediated activation pathway converting 2-ethoxybenzoic acid to the target amide.[4]

Optimization Strategy (Method Development)

The following data summarizes the Design of Experiments (DoE) used to select the optimal coupling system.

Coupling Agent Screening

Conditions: 1.0 eq Acid, 1.1 eq Amine, 2.0 eq Base, Solvent (5 mL/g), 25°C, 4h.

Entry	Coupling Agent	Solvent	Base	Conversion (HPLC)	Observations
1	EDC / HOBt	DCM	DIPEA	65%	Sluggish; incomplete after 12h.
2	HATU	DMF	DIPEA	98%	High yield, but difficult removal of tetramethylurea byproduct.
3	SOCl ₂ (in situ)	Toluene	TEA	92%	Effective but generates corrosive HCl; requires anhydrous conditions.
4	T3P (50% in EtOAc)	EtOAc	Pyridine	97%	Clean profile; byproduct washes out with water.
5	T3P (50% in DMF)	DMF	DIPEA	94%	Good conversion, but solvent removal is energy-intensive.

Conclusion: Entry 4 (T3P in Ethyl Acetate) is the superior method. It offers high conversion equivalent to HATU but allows for a "green" solvent (EtOAc) and a simple aqueous extraction workup, avoiding the need for column chromatography.

Detailed Experimental Protocol

Objective: Synthesis of **2-ethoxy-N-(2-phenylethyl)benzamide** on a 10 mmol scale.

Reagents & Materials

- 2-Ethoxybenzoic acid: 1.66 g (10.0 mmol)
- 2-Phenylethylamine: 1.33 g (1.38 mL, 11.0 mmol, 1.1 eq)
- T3P (50% w/w in EtOAc): 7.64 g (~12.0 mmol, 1.2 eq)
- Pyridine: 2.37 g (2.42 mL, 30.0 mmol, 3.0 eq)
- Ethyl Acetate (EtOAc): 20 mL (Reaction solvent) + 50 mL (Workup)
- Wash Solutions: 1M HCl, Sat. NaHCO₃, Brine.

Step-by-Step Procedure

Step 1: Charge & Dissolution

- To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxybenzoic acid (1.66 g).
- Add Ethyl Acetate (20 mL) and stir until fully dissolved.
- Add Pyridine (2.42 mL) in one portion. The solution may warm slightly (exothermic acid-base neutralization).

Step 2: Activation & Coupling (The "One-Pot") 4. Cool the mixture to 0–5°C using an ice bath. Critical: Controlling initial temperature minimizes epimerization (if chiral) and side reactions. 5. Add T3P solution (7.64 g) dropwise over 5 minutes. Stir at 0°C for 20 minutes to form the active anhydride. 6. Add 2-phenylethylamine (1.38 mL) dropwise. 7. Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). 8. Stir for 4 hours.

Step 3: In-Process Control (IPC) 9. Sample 10 µL of the reaction mixture into 1 mL MeOH for HPLC/TLC analysis.

- Target: < 2% residual 2-ethoxybenzoic acid.
- TLC:[5] (Hexane:EtOAc 7:3) Product R_f ~ 0.5; Acid R_f < 0.1 (streaks).

Step 4: Workup & Isolation 10. Quench the reaction by adding Water (20 mL) and stir vigorously for 10 minutes. 11. Transfer to a separatory funnel. Separate the phases. 12. Acid Wash: Wash the organic (top) layer with 1M HCl (2 x 15 mL). Purpose: Removes excess pyridine and unreacted amine. 13. Base Wash: Wash the organic layer with Sat. NaHCO₃ (2 x 15 mL). Purpose: Removes T3P byproducts and unreacted benzoic acid. 14. Final Wash: Wash with Brine (15 mL). 15. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Step 5: Crystallization (Optional) 16. If the crude oil solidifies slowly, recrystallize from minimal hot Ethanol/Heptane (1:4) to yield white needles.

Analytical Validation

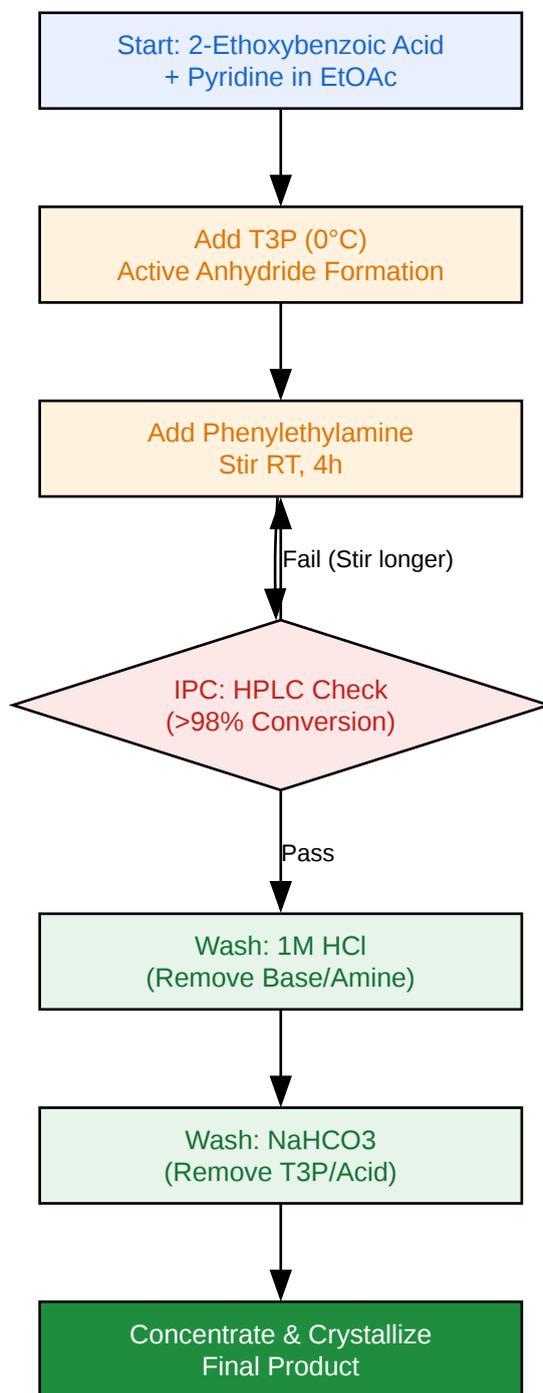
Expected Results

- Yield: 2.40 – 2.55 g (89 – 95%)
- Appearance: White crystalline solid or colorless viscous oil (crystallizes on standing).
- Purity (HPLC): > 98% (a/a)

Characterization Data (Simulated for Verification)

- ¹H NMR (400 MHz, CDCl₃): δ 8.20 (dd, 1H, Ar-H), 7.40 (m, 1H), 7.30-7.15 (m, 5H, Ph-H), 7.05 (m, 1H), 6.95 (d, 1H), 6.10 (br s, 1H, NH), 4.15 (q, 2H, O-CH₂), 3.75 (q, 2H, N-CH₂), 2.95 (t, 2H, Ph-CH₂), 1.50 (t, 3H, CH₃).
- Interpretation: The quartet at 4.15 ppm confirms the ethoxy group integrity; the broad singlet at 6.10 ppm confirms amide formation.

Workflow Diagram



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Figure 2: Optimized process workflow for the synthesis.

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